2-cyclobutoxyaniline
Description
Properties
CAS No. |
1341836-38-1 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Preparation Routes for 2 Cyclobutoxyaniline and Its Derivatives
Precursor Synthesis and Functionalization Strategies
The construction of 2-cyclobutoxyaniline often involves a stepwise approach where the substituted aniline (B41778) core and the cyclobutoxy group are prepared or introduced separately.
Aniline and its substituted derivatives are foundational precursors in organic chemistry. unacademy.com Modern synthetic strategies have been developed to provide access to a wide variety of these compounds. For instance, a gold(I)-catalyzed domino reaction has been developed as a three-component method for synthesizing substituted anilines. rsc.org This process involves the selective activation of two different alkynes, leading to a pyrrole (B145914) synthesis and a subsequent Diels-Alder reaction to form the aniline ring structure. rsc.org
Other approaches have focused on catalyst- and additive-free conditions. One such method reports the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines, proceeding through an imine condensation–isoaromatization pathway. beilstein-journals.org Environmentally conscious or "green" methods have also been explored, such as the synthesis of substituted anilines from isatoic anhydride-8-amide, which can be prepared from isatin-7-carboxylic acid. nih.gov Classical methods, while sometimes requiring harsh conditions, include the reduction of nitroarenes and transition metal-catalyzed C-N cross-coupling reactions. beilstein-journals.org
The introduction of a cyclobutoxy group onto an aromatic ring is typically achieved through etherification of a corresponding phenol (B47542) precursor. The Williamson ether synthesis is a common method employed for this transformation, which involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of a cyclobutoxy-substituted aromatic compound, this would typically involve reacting a phenol with a cyclobutyl halide (e.g., cyclobutyl bromide) under basic conditions, using reagents like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
More advanced techniques include metal-catalyzed cross-coupling reactions. Cobalt-catalyzed cross-coupling has been shown to be effective for introducing cyclobutyl rings onto alkyl iodides using cyclobutylmagnesium bromide. acs.orgresearchgate.net While this specific example relates to alkyl halides, palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura or Heck reactions, are also utilized to form C-O bonds and could be adapted for introducing the cyclobutoxy group onto an aniline framework. smolecule.com Another relevant classical method is the Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with an alcohol, which can be used to form aryl ethers. organic-chemistry.orgwikipedia.org This reaction traditionally requires high temperatures and polar solvents, but modern variations use soluble copper catalysts with various ligands to improve conditions. wikipedia.org
Direct Synthetic Approaches to this compound
A direct and logical route to this compound involves the O-alkylation of 2-aminophenol (B121084). In this approach, 2-aminophenol is treated with a suitable cyclobutylating agent, such as cyclobutyl bromide or cyclobutyl tosylate, in the presence of a base. The base deprotonates the more acidic phenolic hydroxyl group, forming a phenoxide that then acts as a nucleophile, attacking the cyclobutylating agent to form the desired ether linkage. This method leverages the principles of the Williamson ether synthesis directly on a precursor that already contains the required amino group.
Derivatization Strategies of this compound
Once synthesized, this compound can serve as a versatile building block for creating more complex molecules through various derivatization reactions on the aromatic ring. smolecule.com
Halogenation is a common electrophilic aromatic substitution reaction used to functionalize the aniline ring. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. Given that the ortho position is blocked by the cyclobutoxy group, substitution is expected primarily at the para position (position 5) and the other ortho position (position 6).
The synthesis of 5-Bromo-2-cyclobutoxyaniline (B13274773) is typically achieved through the direct bromination of this compound. smolecule.com A common laboratory method involves using N-bromosuccinimide (NBS) as the brominating agent, often with a catalytic amount of acid, to ensure selective bromination at the 5-position.
A specific example of halogenation is found in the synthesis of a derivative where 2-chloro-4-cyclobutoxyaniline (B12084498) is brominated. google.com This reaction demonstrates the feasibility of introducing a bromine atom onto an already substituted cyclobutoxyaniline ring. google.com
| Starting Material | Reagent | Solvent | Temperature | Notes |
|---|---|---|---|---|
| 2-chloro-4-cyclobutoxyaniline | Bromine (Br₂) | Dichloromethane (DCM) | 0 °C | The reaction was stirred for 4 hours at 0 °C before being quenched. |
| Starting Material | Reagent | Catalyst (Example) | Key Outcome |
|---|---|---|---|
| This compound | N-Bromosuccinimide (NBS) | Sulfuric acid | Selective bromination at the 5th position of the benzene (B151609) ring. |
The halogenated derivatives of this compound are valuable intermediates for further functionalization. For example, 5-Bromo-2-cyclobutoxyaniline can undergo a variety of subsequent chemical reactions. smolecule.com The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Furthermore, the bromo-derivative is an excellent substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling. smolecule.com This palladium-catalyzed reaction allows for the formation of new carbon-carbon bonds by coupling the aryl bromide with various boronic acids, leading to the synthesis of complex biaryl compounds. The Ullmann reaction is another coupling method that can be used to form biaryl compounds or aryl amines from brominated aniline derivatives. smolecule.com These derivatization strategies significantly expand the chemical space accessible from the this compound scaffold, making it a key intermediate in the synthesis of specialty chemicals and bioactive molecules for pharmaceutical development. smolecule.com
Transformations at the Amine Functionality
The primary amine group of this compound is a versatile handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures. Key reactions include acylation, alkylation, and diazotization, which are fundamental to derivatizing the aniline core.
Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides leads to the formation of corresponding amides. These reactions are typically straightforward and serve to introduce a variety of functional groups. For instance, acylation can be used to protect the amine or to build more complex structures for specific applications.
Alkylation: N-alkylation of this compound introduces alkyl substituents onto the nitrogen atom. Direct alkylation can sometimes be challenging due to the potential for over-alkylation. More controlled methods, such as reductive amination, where the aniline is first condensed with an aldehyde or ketone to form an imine followed by reduction, are often preferred. The development of catalytic methods has provided more efficient and selective routes for N-alkylation. rsc.org
Diazotization: The conversion of the primary amino group of this compound into a diazonium salt is a powerful transformation. numberanalytics.com This reaction is typically carried out by treating the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. unacademy.com The resulting diazonium salt is a highly valuable intermediate that can undergo a variety of subsequent reactions, known as Sandmeyer or Sandmeyer-type reactions, to introduce a wide range of substituents (e.g., halides, cyano, hydroxyl groups) onto the aromatic ring. numberanalytics.comresearchgate.net
| Transformation | Reagent Example | Product Type | Significance |
| Acylation | Acetyl chloride | N-(2-cyclobutoxyphenyl)acetamide | Amine protection, building block synthesis |
| Alkylation | Benzyl bromide (via reductive amination) | N-benzyl-2-cyclobutoxyaniline | Introduction of N-substituents |
| Diazotization | NaNO₂, HCl | 2-cyclobutoxybenzenediazonium chloride | Key intermediate for further functionalization |
This table presents plausible transformations based on general aniline reactivity. Specific experimental data for this compound were not available in the search results.
Catalytic Approaches in this compound Synthesis
Catalytic methods have revolutionized the synthesis of anilines and their derivatives, offering milder reaction conditions, improved yields, and broader substrate scopes compared to classical methods. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are preeminent in this field for forming carbon-nitrogen bonds. beilstein-journals.org
The synthesis of this compound itself can be envisioned via a Buchwald-Hartwig amination, coupling 1-bromo-2-cyclobutoxybenzene with an ammonia (B1221849) equivalent. More commonly, this catalytic system is employed to synthesize N-substituted derivatives of this compound. For example, reacting this compound with aryl or heteroaryl halides in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand can generate N-aryl derivatives. researchgate.net The choice of ligand is critical and is often tailored to the specific substrates to achieve high efficiency. beilstein-journals.org A patent describing the synthesis of a related compound, 2-bromo-6-chloro-4-cyclobutoxyaniline, mentions the use of a palladium catalyst, underscoring the relevance of this approach in the synthesis of complex cyclobutoxy-substituted anilines. googleapis.com
Copper-catalyzed N-arylation reactions also represent a valuable alternative or complementary approach to palladium-based systems for constructing N-aryl bonds. beilstein-journals.org
| Catalytic Reaction | Coupling Partners | Catalyst/Ligand Example | Product Class |
| Buchwald-Hartwig Amination | This compound + Aryl Bromide | Pd(OAc)₂ / Xantphos | N-Aryl-2-cyclobutoxyanilines |
| Buchwald-Hartwig Amination | 1-Bromo-2-cyclobutoxybenzene + Amine | Pd₂(dba)₃ / BINAP | N-Substituted 2-cyclobutoxyanilines |
| Copper-Catalyzed N-Arylation | This compound + Arylboronic Acid | Cu(OAc)₂ | N-Aryl-2-cyclobutoxyanilines |
This table illustrates potential catalytic reactions for synthesizing this compound derivatives based on established methodologies. Specific examples for this compound were not detailed in the provided search results.
Green Chemistry Principles and Sustainable Synthesis Methods
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. scranton.edu These principles are increasingly important in both academic and industrial synthesis.
In the context of this compound synthesis, green chemistry can be applied in several ways:
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle. scranton.edu Catalytic reactions, such as the Buchwald-Hartwig amination, are inherently more atom-economical than stoichiometric methods that generate large amounts of waste.
Use of Safer Solvents: Traditional organic syntheses often rely on volatile and hazardous organic solvents. A green approach would involve replacing these with more benign alternatives such as water, ethanol, or supercritical fluids, or even performing reactions under solvent-free conditions. mdpi.com The Paal-Knorr pyrrole synthesis, for example, can be performed in water using an iron(III) chloride catalyst, showcasing a green method for synthesizing N-substituted pyrroles from amines. organic-chemistry.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. scranton.edu The development of highly active catalysts allows many transformations to proceed under milder conditions.
Renewable Feedstocks: While the synthesis of aromatic compounds often starts from petroleum-derived feedstocks, research into using bio-based starting materials, such as those derived from cyclohexanone, is an active area of green chemistry. sioc-journal.cn
Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and can be recycled and reused, reducing waste and cost. scranton.edu The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), can simplify product purification and catalyst recovery. mdpi.com
A patent for the synthesis of 2,2-dialkoxyacetophenone derivatives highlights a green approach by using simple, non-toxic reagents and minimizing by-products, which aligns with these principles. google.com Although not directly for this compound, it demonstrates the application of green chemistry to related aromatic alkoxy compounds.
Chemical Reactivity and Transformation Studies of 2 Cyclobutoxyaniline
Aromatic Ring Functionalization Reactions
The reactivity of the benzene (B151609) ring in 2-cyclobutoxyaniline is significantly influenced by the presence of the amino (-NH₂) and cyclobutoxy (-O-c-Bu) groups. Both are electron-donating groups (EDGs), which activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. wikipedia.orgsavemyexams.com
Electrophilic Aromatic Substitution Patterns
The synergistic activating effect of the amine and cyclobutoxy groups makes the aromatic ring of this compound highly susceptible to electrophilic aromatic substitution (SEAr). The directing effects of both groups converge, strongly favoring substitution at the C5 position (para to the cyclobutoxy group and meta to the amine) and the C4 position (para to the amine group).
One of the most common SEAr reactions is bromination. For sufficiently activated rings like anilines, bromination can be achieved under mild conditions using reagents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS). commonorganicchemistry.com The synthesis of 5-bromo-2-cyclobutoxyaniline (B13274773) is typically accomplished through the bromination of this compound. smolecule.com A common laboratory method involves the use of NBS with a catalytic amount of sulfuric acid to ensure regioselective bromination at the 5-position.
| Electrophile | Reagent/Conditions | Product | Reference(s) |
| Br⁺ | N-Bromosuccinimide (NBS), H₂SO₄ (cat.) | 5-Bromo-2-cyclobutoxyaniline | |
| Br⁺ | Bromine (Br₂) | 5-Bromo-2-cyclobutoxyaniline | smolecule.com |
This table summarizes electrophilic aromatic substitution reactions on this compound.
Nucleophilic Aromatic Substitution on Halogenated Derivatives
While electron-donating groups typically deactivate a ring towards nucleophilic aromatic substitution (SNAr), halogenated derivatives of this compound can undergo such reactions, particularly through transition-metal-catalyzed pathways or if additional electron-withdrawing groups are present. nih.govmasterorganicchemistry.com The SNAr mechanism generally involves the attack of a nucleophile on an aromatic ring, displacing a leaving group, and is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.compearson.com
The compound 5-bromo-2-cyclobutoxyaniline serves as a key substrate for these transformations. The bromine atom can be replaced by various nucleophiles. smolecule.com These reactions often fall under the category of cross-coupling reactions, such as the Ullmann condensation or Suzuki-Miyaura coupling.
Ullmann Condensation: This copper-catalyzed reaction can form C-O, C-N, and C-S bonds. wikipedia.orgorganic-chemistry.orgmagtech.com.cn For instance, reacting 5-bromo-2-cyclobutoxyaniline with an alcohol or amine in the presence of a copper catalyst could yield the corresponding ether or amine derivatives. Traditional Ullmann reactions often require high temperatures, but modern ligand-assisted protocols can proceed under milder conditions. wikipedia.orgmagtech.com.cn
Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction forms carbon-carbon bonds by coupling an organohalide with a boronic acid or ester. mdpi.combyjus.com 5-Bromo-2-cyclobutoxyaniline can be coupled with various aryl or vinyl boronic acids to produce biaryl and styrenyl derivatives, respectively. These reactions typically employ a palladium(0) catalyst and a base. byjus.comreddit.com
| Substrate | Coupling Partner | Reaction Type | Catalyst/Conditions | Product Type | Reference(s) |
| 5-Bromo-2-cyclobutoxyaniline | Arylboronic Acid | Suzuki-Miyaura Coupling | Pd Catalyst, Base | 5-Aryl-2-cyclobutoxyaniline | |
| 5-Bromo-2-cyclobutoxyaniline | Phenol (B47542)/Aniline (B41778) | Ullmann Condensation | Cu Catalyst, Base | 5-Aryloxy/Arylamino-2-cyclobutoxyaniline | smolecule.comwikipedia.org |
This table outlines nucleophilic aromatic substitution and cross-coupling reactions involving halogenated this compound.
Transformations Involving the Amine Group
The primary amine group is a hub of reactivity, allowing for a wide range of transformations to build more complex molecular architectures.
Acylation, Alkylation, and Arylation Reactions
Acylation: The amine group of this compound readily undergoes acylation with acid anhydrides or acyl chlorides to form the corresponding amides. cardiff.ac.ukresearchgate.net For example, reaction with acetic anhydride (B1165640) typically occurs preferentially at the amino group to yield N-(2-cyclobutoxyphenyl)acetamide. cardiff.ac.uk These reactions are often rapid and can be performed under mild, solvent-free conditions or in aqueous media. cardiff.ac.ukresearchgate.net
Alkylation: Direct N-alkylation of anilines with alkyl halides can be challenging due to the potential for over-alkylation. researchgate.net Selective mono-alkylation is often achieved through indirect methods, such as reductive amination or by using specific protecting group strategies. researchgate.netresearchgate.net More modern methods for N-alkylation may involve the use of alcohols as alkylating agents under oxidative conditions, which can offer high selectivity and milder reaction conditions. organic-chemistry.orgnih.gov
Arylation: The formation of a new carbon-nitrogen bond between the amine of this compound and an aryl group is most commonly achieved via the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgnih.govorganic-chemistry.org This palladium-catalyzed cross-coupling reaction joins an amine with an aryl halide or triflate. organic-chemistry.org The reaction is known for its broad substrate scope and functional group tolerance, allowing for the synthesis of a wide variety of N-aryl-2-cyclobutoxyaniline derivatives. wikipedia.orgnih.gov The choice of palladium catalyst and phosphine (B1218219) ligand is crucial for achieving high efficiency. libretexts.orgorganic-chemistry.org
| Reaction Type | Reagent | Catalyst/Conditions | Product | Reference(s) |
| Acylation | Acetic Anhydride | Solid acid catalyst or none | N-(2-cyclobutoxyphenyl)acetamide | cardiff.ac.uk |
| Alkylation | Alcohol | TEMPO/BAIB, NaBH₄ | N-Alkyl-2-cyclobutoxyaniline | organic-chemistry.org |
| Arylation | Aryl Bromide | Pd₂(dba)₃, Phosphine Ligand, Base (e.g., NaOt-Bu) | N-Aryl-2-cyclobutoxyaniline | wikipedia.orgorganic-chemistry.orgresearchgate.net |
This table details common transformations of the amine group in this compound.
Diazotization and Subsequent Reactions
As a primary arylamine, this compound can be converted into a stable arenediazonium salt (Ar-N₂⁺) through a process called diazotization. libretexts.orgnumberanalytics.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0–5 °C). numberanalytics.commasterorganicchemistry.com
The resulting 2-cyclobutoxybenzenediazonium salt is a highly versatile intermediate because the dinitrogen group (N₂) is an excellent leaving group. masterorganicchemistry.com This allows it to be displaced by a wide variety of nucleophiles in what are broadly known as Sandmeyer and related reactions. libretexts.orgwikipedia.orgorganic-chemistry.org These transformations provide a powerful method for introducing a range of functional groups onto the aromatic ring at the position of the original amine. masterorganicchemistry.comwikipedia.org
| Reaction Name | Reagent(s) | Product | Reference(s) |
| Sandmeyer Reaction | CuCl / HCl | 2-Chloro-1-cyclobutoxybenzene | numberanalytics.comwikipedia.org |
| Sandmeyer Reaction | CuBr / HBr | 2-Bromo-1-cyclobutoxybenzene | numberanalytics.comwikipedia.org |
| Sandmeyer Reaction | CuCN / KCN | 2-Cyclobutoxybenzonitrile | numberanalytics.comwikipedia.org |
| Schiemann Reaction | 1. HBF₄, 2. Heat | 2-Fluoro-1-cyclobutoxybenzene | masterorganicchemistry.comwikipedia.org |
| Iodination | KI | 2-Iodo-1-cyclobutoxybenzene | organic-chemistry.org |
| Hydroxylation | H₂O, H⁺, Heat | 2-Cyclobutoxyphenol | masterorganicchemistry.com |
| Deamination | H₃PO₂ | Cyclobutoxybenzene | masterorganicchemistry.com |
This table illustrates the conversion of this compound to various products via its diazonium salt.
Reactions at the Cyclobutoxy Moiety
The cyclobutoxy group is generally a stable ether linkage under many reaction conditions used to modify the aromatic ring or the amine group. However, like other ethers, it can undergo cleavage under strongly acidic conditions or with specific Lewis acid reagents. libretexts.orgmasterorganicchemistry.com
The most common reagent for cleaving aryl alkyl ethers is boron tribromide (BBr₃), which is effective even at low temperatures. researchgate.netnih.govsci-hub.se Treatment of this compound with BBr₃ would be expected to cleave the ether bond to yield 2-aminophenol (B121084) and bromocyclobutane. The reaction proceeds through the formation of a BBr₃-ether adduct, followed by nucleophilic attack of a bromide ion. nih.govsci-hub.se Strong protic acids like HBr and HI can also cleave ethers, though they may be less selective if other acid-sensitive functional groups are present in the molecule. libretexts.orgresearchgate.net Due to the instability of the corresponding aryl cation, cleavage invariably results in a phenol and an alkyl halide. libretexts.org The cyclobutane (B1203170) ring itself possesses significant ring strain, which could potentially make the ether more susceptible to cleavage compared to less strained alkyl ethers, although specific studies on this compound are not widely reported.
| Reaction Type | Reagent/Conditions | Expected Products | Reference(s) |
| Ether Cleavage | Boron tribromide (BBr₃), CH₂Cl₂, low temp. | 2-Aminophenol + Bromocyclobutane | researchgate.netnih.govsci-hub.se |
| Ether Cleavage | Excess Hydrobromic acid (HBr), Heat | 2-Aminophenol + Bromocyclobutane | libretexts.org |
This table shows potential reactions targeting the cyclobutoxy group.
Ring-Opening Reactions
Ring-opening reactions are a class of reactions in which a cyclic molecule is opened to form an acyclic compound. These reactions are often driven by the release of ring strain or by the introduction of a nucleophile or electrophile that facilitates the cleavage of a bond within the ring. mdpi.comechemi.com For instance, epoxides, which are three-membered rings containing oxygen, readily undergo ring-opening reactions under both acidic and basic conditions due to significant ring strain. echemi.comlibretexts.org Similarly, the ring-opening of oxetanes, four-membered heterocyclic compounds, can be achieved under various conditions to produce functionalized products. researchgate.net
In the context of this compound, the cyclobutoxy group is a four-membered ring. While specific studies on the ring-opening reactions of the cyclobutoxy moiety in this compound are not extensively documented in the provided results, the principles of ring-opening reactions of other strained rings can be applied by analogy. For example, acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohol nucleophiles have been investigated, demonstrating cleavage of the C-O bond. beilstein-journals.org Such reactions can sometimes lead to polymerization if the ring-opened species can react with other monomers. mdpi.comechemi.com
The reactivity of the cyclobutoxy ring in this compound would likely depend on the reaction conditions and the presence of catalysts. Strong acids could potentially protonate the ether oxygen, making the cyclobutyl ring susceptible to nucleophilic attack, leading to ring cleavage.
Oxidation and Reduction Pathways of this compound
The oxidation and reduction of organic molecules are fundamental transformations in synthetic chemistry. bu.edu In the context of this compound, both the aniline and the cyclobutoxy moieties can potentially undergo oxidation or reduction, depending on the reagents and conditions employed.
Oxidation: The aniline group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, the oxidation of anilines can lead to a variety of products, including nitrosobenzenes, nitrobenzenes, azoxybenzenes, and polymeric materials. Common oxidizing agents include potassium permanganate (B83412) and chromium trioxide. The presence of the electron-donating amino group makes the aromatic ring of this compound activated towards oxidation.
Reduction: The aromatic ring of this compound can be reduced under catalytic hydrogenation conditions, typically using hydrogen gas and a metal catalyst like platinum, palladium, or nickel. This would lead to the formation of 2-cyclobutoxycyclohexylamine. The aniline group itself is generally stable to many reducing agents, but under forcing conditions, it can be reduced. Common reducing agents for other functional groups that might be present in derivatives of this compound include lithium aluminum hydride and sodium borohydride.
A derivative, 5-bromo-2-cyclobutoxyaniline, can be reduced, with the potential for the aniline group to be converted to other amine derivatives depending on the reaction conditions. smolecule.com The reverse β-oxidation pathway is a biological process for the elongation of carbon chains and is not directly applicable to the reduction of this compound in a standard laboratory setting. nih.gov
Cross-Coupling Reactions of this compound Derivatives
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a transition metal catalyst, most commonly palladium or nickel. umb.edu
Suzuki-Miyaura Coupling and Related Carbon-Carbon Bond Formations
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. tcichemicals.comlibretexts.orglibretexts.org This reaction is widely used for the synthesis of biaryl compounds. tcichemicals.com For a derivative such as 5-bromo-2-cyclobutoxyaniline, the bromine atom can serve as the halide partner in a Suzuki-Miyaura coupling. smolecule.com This would allow for the introduction of various aryl or vinyl groups at the 5-position of the aniline ring. The reaction typically requires a palladium catalyst, a base, and an organoboron reagent. tcichemicals.comlibretexts.org
Other related carbon-carbon bond-forming reactions include:
Heck Reaction: This reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. cem.com
Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. libretexts.org
Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide, often catalyzed by palladium or nickel. umb.edulibretexts.org
Kumada Coupling: This was the first palladium or nickel-catalyzed cross-coupling reaction and involves the coupling of a Grignard reagent with an organic halide. umb.eduorganic-chemistry.org
The choice of reaction depends on the specific substrates and desired functional group tolerance. For instance, the Suzuki-Miyaura coupling is known for its mild reaction conditions and the low toxicity of the boron-containing reagents. umb.edu
| Coupling Reaction | Halide Partner | Organometallic Reagent | Catalyst |
| Suzuki-Miyaura | Aryl/Vinyl Halide | Organoboron | Palladium |
| Heck | Aryl/Vinyl Halide | Alkene | Palladium |
| Stille | Aryl/Vinyl Halide | Organotin | Palladium |
| Negishi | Aryl/Vinyl Halide | Organozinc | Palladium/Nickel |
| Kumada | Aryl/Vinyl Halide | Grignard (Organomagnesium) | Palladium/Nickel |
Carbon-Heteroatom Coupling Reactions
Carbon-heteroatom bond formation is crucial in the synthesis of many pharmaceuticals and materials. mdpi.comnih.gov The Buchwald-Hartwig amination is a prominent palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, typically by coupling an aryl halide with an amine. libretexts.org While this compound already possesses a C-N bond, derivatives of it, such as 5-bromo-2-cyclobutoxyaniline, could undergo further C-N bond formation at the bromine position.
The Chan-Lam coupling is another important reaction that forms aryl carbon-heteroatom bonds, often using a copper catalyst. organic-chemistry.org This reaction can couple arylboronic acids with amines, anilines, and other N-H or O-H containing compounds. organic-chemistry.org This could potentially be used to further functionalize the amino group of this compound or to introduce a new heteroatom-containing substituent at a halogenated position.
Recent advancements have also focused on the development of nickel-catalyzed carbon-heteroatom coupling reactions. nih.gov Furthermore, methods for decarboxylative and deaminative cross-couplings have expanded the scope of substrates that can be used. tcichemicals.com
The general mechanism for many of these cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation (for C-C coupling) or coordination/deprotonation (for C-N coupling), and reductive elimination. libretexts.orglibretexts.orgresearchgate.net
Polymerization Mechanisms Involving this compound or its Analogues
Polymerization is a process in which relatively small molecules, called monomers, combine chemically to produce a very large chainlike or network molecule, called a polymer. wikipedia.org
While direct polymerization of this compound is not specifically described in the provided search results, anilines, in general, can be polymerized through oxidative polymerization to form polyaniline, a conducting polymer. This process typically involves an oxidizing agent in an acidic medium. The properties of the resulting polymer can be influenced by substituents on the aniline ring. The cyclobutoxy group in this compound would likely affect the electronic properties and solubility of the resulting polyaniline.
Another potential route to polymers involving a molecule like this compound would be to first functionalize it to introduce a polymerizable group. For instance, if the aniline nitrogen were to initiate the ring-opening polymerization of a cyclic monomer like an oxazoline, a polymer with a this compound end-group could be formed. sigmaaldrich.comnih.gov Cationic ring-opening polymerization (CROP) of 2-oxazolines is a well-established method for producing polymers with controlled architectures. sigmaaldrich.comnih.govbeilstein-journals.org
Radical polymerization is another common method for polymer synthesis, where a polymer chain grows by the successive addition of monomer units to a radical center. wikipedia.org If this compound were modified to contain a vinyl group, it could potentially undergo radical polymerization.
The table below summarizes some potential polymerization methods that could be applicable to this compound or its derivatives.
| Polymerization Type | Monomer Requirement | Potential Role of this compound |
| Oxidative Polymerization | Aniline derivative | As the monomer unit to form a substituted polyaniline. |
| Cationic Ring-Opening Polymerization | Cyclic monomer (e.g., oxazoline) | The aniline nitrogen could act as an initiator or a terminating agent. |
| Radical Polymerization | Monomer with a vinyl group | A vinyl-functionalized derivative of this compound could act as a monomer. |
Advanced Spectroscopic and Structural Elucidation of 2 Cyclobutoxyaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be determined.
Proton (¹H) NMR for Structural Connectivity
The ¹H NMR spectrum of 2-cyclobutoxyaniline is expected to reveal distinct signals corresponding to the aromatic, amine, and cyclobutoxy protons. The aromatic region would likely display a complex pattern due to the ortho-substitution, which renders all four aromatic protons chemically non-equivalent. The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The cyclobutoxy group protons would present a set of multiplets, with the methine proton adjacent to the oxygen atom being the most deshielded and appearing furthest downfield.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -NH₂ | 3.5 - 4.5 | broad singlet | - |
| Aromatic H | 6.7 - 7.0 | multiplet | 7.0 - 8.5 |
| -O-CH - (cyclobutoxy) | 4.4 - 4.6 | multiplet (quintet) | ~7.0 |
| -CH-CH₂ - (cyclobutoxy, adjacent) | 2.3 - 2.5 | multiplet | - |
| -CH₂-CH₂ - (cyclobutoxy, remote) | 1.9 - 2.1 | multiplet | - |
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. openstax.org For this compound, eight distinct signals are anticipated, corresponding to the six carbons of the benzene (B151609) ring and the three unique carbon environments in the cyclobutoxy group (one methine and two methylene). The carbons directly attached to the electronegative nitrogen and oxygen atoms (C1 and C2 of the aromatic ring, and the methine carbon of the cyclobutoxy group) are expected to resonate at lower fields (higher ppm values). oregonstate.edu
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C -NH₂ (C1) | 145 - 148 |
| C -O (C2) | 146 - 149 |
| Aromatic C H | 114 - 122 |
| -O-C H- (cyclobutoxy) | 75 - 78 |
| -CH-C H₂- (cyclobutoxy, adjacent) | 30 - 33 |
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignment
Two-dimensional (2D) NMR techniques are indispensable for the definitive assignment of complex structures, especially when 1D spectra exhibit overlapping signals. nih.govnih.gov
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would be crucial for establishing the connectivity between adjacent protons on the aromatic ring and confirming the sequence of methylene (B1212753) groups within the cyclobutane (B1203170) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. rsc.org An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon and each set of cyclobutoxy proton signals to their respective carbons.
Solid-State NMR for Crystalline and Amorphous Forms
Solid-State NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in their solid form. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by the fixed orientation of molecules in the solid lattice. nih.gov Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. nih.gov
For this compound, ssNMR could be used to:
Identify Polymorphs: Differentiate between different crystalline forms (polymorphs), as they would exhibit distinct chemical shifts and relaxation times due to differences in molecular packing and intermolecular interactions. rsc.org
Characterize Amorphous Content: Distinguish between crystalline and amorphous (non-crystalline) phases within a solid sample.
Probe Intermolecular Interactions: Provide insights into hydrogen bonding involving the amine group and other intermolecular contacts within the crystal lattice. mdpi.com
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Interactions
The FT-IR spectrum of this compound would display a series of characteristic absorption bands that confirm the presence of its key functional groups. The primary amine group is typically identified by a pair of medium-intensity bands in the high-frequency region corresponding to symmetric and asymmetric N-H stretching. libretexts.org The spectrum would also show distinct absorptions for aromatic and aliphatic C-H stretching, as well as strong bands for the aryl-alkyl ether linkage.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 3000 - 2850 | C-H Stretch | Cyclobutoxy Group |
| 1630 - 1600 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1340 - 1250 | C-N Stretch | Aryl Amine |
| 1260 - 1200 | C-O Asymmetric Stretch | Aryl-Alkyl Ether |
| 1050 - 1020 | C-O Symmetric Stretch | Aryl-Alkyl Ether |
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Molecular Fingerprinting and Environmental Studies
Key expected Raman bands for this compound would include:
Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.
Aliphatic C-H stretching: From the cyclobutyl group, expected in the 2850-3000 cm⁻¹ range.
N-H stretching: From the amine group, appearing as one or two bands in the 3300-3500 cm⁻¹ region.
Aromatic C-C stretching: Multiple bands are expected between 1400 and 1650 cm⁻¹.
C-N stretching: Usually found in the 1250-1350 cm⁻¹ region.
C-O-C stretching: Associated with the ether linkage, typically appearing in the 1000-1300 cm⁻¹ range.
Cyclobutyl ring vibrations: Including ring puckering and breathing modes, which would appear at lower frequencies.
Surface-Enhanced Raman Scattering (SERS) offers a significant enhancement of the Raman signal, enabling the detection of trace amounts of analytes. researchgate.netmdpi.com This technique is particularly relevant for environmental monitoring, where pollutants may be present at very low concentrations. For this compound, SERS can be employed for its detection in environmental samples. The enhancement is achieved by adsorbing the analyte onto a nanostructured metallic surface, typically silver or gold. researchgate.net The interaction between the analyte and the metal surface can lead to shifts in the Raman bands and changes in their relative intensities, providing insights into the molecule's orientation on the surface. scirp.org The ortho-substitution of the cyclobutoxy group in this compound can influence its adsorption geometry and, consequently, the SERS enhancement. researchgate.net The high sensitivity of SERS makes it a promising tool for the rapid and label-free detection of aniline (B41778) derivatives like this compound in environmental matrices. researchgate.net
Table 1: Predicted Raman Bands and Vibrational Modes for this compound
| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~3400 | N-H Symmetric Stretch |
| ~3300 | N-H Asymmetric Stretch |
| ~3050 | Aromatic C-H Stretch |
| ~2950 | Aliphatic C-H Stretch (Cyclobutyl) |
| ~1610 | Aromatic C=C Stretch |
| ~1500 | Aromatic C=C Stretch |
| ~1270 | C-N Stretch |
| ~1240 | Asymmetric C-O-C Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.
The UV-Vis spectrum of this compound is expected to be dominated by the chromophore of the substituted benzene ring. Aniline itself exhibits two primary absorption bands: a strong band around 230-240 nm and a weaker band around 280-290 nm, corresponding to π→π* transitions of the benzene ring. nist.gov The presence of the cyclobutoxy group at the ortho position is expected to cause a slight bathochromic shift (shift to longer wavelengths) of these absorption maxima due to its electron-donating nature through the ether oxygen.
Based on data for similar compounds like 4-phenoxyaniline, which has a molecular formula of C₁₂H₁₁NO, we can infer the general region of absorption. nih.gov The primary electronic transitions in this compound would be the π→π* transitions within the aromatic ring and n→π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms.
Table 2: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Predicted λmax (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~240-250 | π→π* | Substituted Benzene Ring |
UV-Vis spectroscopy can be a valuable tool for monitoring chemical reactions involving this compound, provided that the reactants, intermediates, or products have distinct absorption spectra. For instance, in a synthesis reaction where this compound is consumed, the decrease in its characteristic absorbance over time can be monitored to determine the reaction kinetics. High-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) detector allows for the simultaneous monitoring of multiple wavelengths, making it possible to track the concentration changes of several species in a reaction mixture. science.govnih.govnih.gov This is particularly useful for complex reactions where intermediates may form and decay.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. core.ac.uk For this compound, with a molecular formula of C₁₀H₁₃NO, the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. The NIST WebBook provides mass spectrometry data for the molecular formula C₁₀H₁₃NO, which can serve as a reference. spectrabase.comnist.gov
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Molecular Formula | Theoretical Exact Mass (m/z) |
|---|
In a mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable information about the molecule's structure. The fragmentation pattern is influenced by the stability of the resulting ions and neutral fragments.
For this compound, several key fragmentation pathways can be predicted based on the fragmentation of related compounds like alkylbenzenes and anilines: core.ac.ukmiamioh.edudocbrown.info
Loss of the cyclobutoxy group: Cleavage of the C-O bond can lead to the loss of a cyclobutoxy radical (•OC₄H₇), resulting in a fragment ion corresponding to the aminophenyl cation.
Loss of cyclobutene (B1205218): A common fragmentation pathway for cyclobutyl ethers is the loss of cyclobutene (C₄H₆) via a rearrangement, leading to a fragment corresponding to 2-aminophenol (B121084).
Cleavage within the cyclobutyl ring: The cyclobutyl ring can undergo fragmentation, leading to the loss of ethene (C₂H₄).
Loss of the amino group: Cleavage of the C-N bond can result in the loss of an amino radical (•NH₂).
Aromatic ring fragmentation: The benzene ring itself can fragment, though this typically requires higher energy and results in smaller fragment ions. fluorine1.ru
Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| Predicted m/z | Proposed Fragment Structure/Loss |
|---|---|
| 163 | [M]⁺ (Molecular Ion) |
| 109 | [M - C₄H₆]⁺ (Loss of cyclobutene) |
| 93 | [M - C₄H₆ - O]⁺ or [M - C₄H₇O•]⁺ (Loss of cyclobutene and oxygen or cyclobutoxy radical) |
X-ray Diffraction Studies
X-ray diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a crystalline sample, detailed information about the arrangement of atoms, bond lengths, and bond angles can be obtained. carleton.edu
Single-Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a crystalline compound. mdpi.com To perform this analysis on this compound, a high-quality single crystal of the compound would be required.
The process involves mounting a suitable crystal on a diffractometer and bombarding it with a focused beam of X-rays. carleton.edu The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
For this compound, SCXRD would provide unambiguous confirmation of its molecular structure. This includes precise measurements of all bond lengths and angles within the molecule. Furthermore, the analysis would reveal the conformation of the cyclobutoxy group relative to the aniline ring. This is of particular interest as it would detail the torsion angles and the planarity of the molecule in the solid state. The data would also show the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
A hypothetical data table that could be generated from such a study is presented below. This table illustrates the type of crystallographic information that would be obtained.
| Parameter | Hypothetical Value for this compound |
| Chemical Formula | C₁₀H₁₃NO |
| Formula Weight | 163.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 16.789 |
| α (°) | 90 |
| β (°) | 105.34 |
| γ (°) | 90 |
| Volume (ų) | 889.1 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.218 |
Circular Dichroism (CD) Spectroscopy (if chiral derivatives are studied)
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. arxiv.org It measures the differential absorption of left- and right-circularly polarized light. rsc.org As this compound itself is not chiral, it would not exhibit a CD spectrum. However, if chiral derivatives of this compound were to be synthesized, CD spectroscopy would be an invaluable tool for their characterization.
For a chiral derivative of this compound, CD spectroscopy could be used to:
Confirm the presence of chirality: A non-zero CD spectrum would confirm that the molecule is chiral and optically active.
Determine the absolute configuration: By comparing the experimental CD spectrum with that predicted by theoretical calculations, the absolute configuration of the chiral center(s) could be determined.
Study conformational changes: The CD spectrum is sensitive to the conformation of the molecule. Therefore, CD spectroscopy could be used to study conformational changes in solution.
The CD spectrum is a plot of the difference in absorbance of left- and right-circularly polarized light versus wavelength. The shape and sign of the Cotton effects in the spectrum provide information about the stereochemistry of the molecule.
Below is a hypothetical data table summarizing the expected CD spectral data for a chiral derivative of this compound.
| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |
| 220 | +5000 |
| 250 | -2500 |
| 280 | +1000 |
Theoretical and Computational Chemistry Investigations of 2 Cyclobutoxyaniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These in silico methods provide insights into electronic structure, reactivity, and other molecular characteristics that are often difficult or impossible to measure experimentally.
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) can provide highly accurate predictions for molecular properties.
For a molecule like 2-cyclobutoxyaniline, ab initio calculations would be employed to obtain benchmark values for its geometric parameters (bond lengths and angles) and electronic energies. These high-accuracy results can be used to validate the findings from less computationally expensive methods like DFT.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species.
In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would indicate areas rich in electrons, such as around the nitrogen and oxygen atoms, making them likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would signify electron-deficient areas, such as around the hydrogen atoms of the amine group, which would be susceptible to nucleophilic attack.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, solvent effects, and interactions of a molecule in a more realistic environment.
An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water) and allowing the system to evolve over a period of nanoseconds. Analysis of the resulting trajectory would reveal:
Conformational Flexibility: How the cyclobutoxy and aniline (B41778) groups move and rotate relative to each other.
Solvation Structure: How solvent molecules arrange themselves around the solute, providing insights into its solubility.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the amine group of this compound and surrounding solvent molecules.
These simulations would offer a dynamic picture of this compound's behavior, complementing the static information obtained from quantum chemical calculations.
Conformational Flexibility and Dynamics
Key torsional angles determining the conformational space include:
τ1 (C1-C2-O-C_cyclo): Rotation around the C(aryl)-O bond.
τ2 (C2-O-C_cyclo-C_cyclo): Rotation around the O-C(cyclobutyl) bond.
The cyclobutane (B1203170) ring itself is not planar and undergoes rapid puckering between bent conformations. The energy barrier for this ring-flipping is typically low, contributing to the molecule's dynamic nature. For substituted piperazines, a related cyclic system, computational studies have shown that different conformations can be preferred, with some stabilized by intramolecular hydrogen bonds. nih.gov In this compound, an intramolecular hydrogen bond between the amino group (-NH₂) and the ether oxygen is conceivable, which would significantly stabilize certain conformations and influence its chemical behavior.
Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of this compound in various environments, illustrating the transitions between different conformational states over time.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | τ1 (C1-C2-O-C_cyclo) | Puckering Angle (°) | Relative Energy (kcal/mol) | Intramolecular H-Bond (N-H···O) |
|---|---|---|---|---|
| A (Global Minimum) | 0.5° | 25.1° | 0.00 | Yes |
| B | 178.9° | 24.8° | 2.5 | No |
| C | 85.2° | 25.3° | 4.8 | No |
Note: Data are hypothetical and representative of typical computational results for similar molecules.
Intermolecular Interactions and Self-Assembly Prediction
The potential for intermolecular interactions in this compound is significant, governing its properties in the condensed phase and its ability to form ordered supramolecular structures. frontiersin.orgacs.org Computational analysis helps to identify and quantify these non-covalent interactions.
Hydrogen Bonding: The primary amino group (-NH₂) is a strong hydrogen bond donor, while the ether oxygen and the π-system of the benzene (B151609) ring can act as acceptors. These interactions are crucial for the formation of dimers and larger aggregates. Computational studies on 2-chloroaniline (B154045) have confirmed the existence of hydrogen bonding in binary mixtures. researchgate.net
π-π Stacking: The aromatic rings can interact via π-π stacking, contributing to the stability of self-assembled structures. The stacking geometry (e.g., face-to-face, parallel-displaced) can be predicted using high-level quantum chemical calculations. gatech.edu
Van der Waals Forces: Dispersion forces, arising from the cyclobutyl and phenyl groups, also play a vital role in molecular packing and self-assembly.
Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion, providing a detailed understanding of the forces driving self-assembly. frontiersin.org Studies on other substituted anilines have demonstrated the formation of liquid crystalline complexes driven by such interactions. frontiersin.org
Table 2: Calculated Interaction Energies for a this compound Dimer
| Interaction Type | Distance (Å) | Energy Contribution (kcal/mol) |
|---|---|---|
| Hydrogen Bond (N-H···N) | 2.95 | -5.8 |
| π-π Stacking (Parallel-displaced) | 3.60 | -2.5 |
| Hydrogen Bond (N-H···O) | 3.10 | -3.1 |
| Total Interaction Energy | -11.4 |
Note: Data are hypothetical and based on typical interaction energies for aniline derivatives.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and transition states, providing a step-by-step understanding of the transformation. nih.govresearchgate.net
A representative reaction is the N-acylation of the amino group, a fundamental transformation for anilines. scispace.com Using DFT methods, the reaction between this compound and an acylating agent (e.g., acetyl chloride) can be modeled. The calculations would trace the nucleophilic attack of the amine nitrogen on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent elimination of the leaving group (e.g., chloride).
Transition State Characterization and Reaction Pathway Determination
The transition state (TS) is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome. wikipedia.org Computational chemistry allows for the precise location and characterization of these transient structures.
For the N-acylation reaction, the transition state would feature a partially formed N-C bond and a partially broken C-Cl bond. Transition state theory calculations confirm the nature of the TS by identifying a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. mdpi.com The Intrinsic Reaction Coordinate (IRC) method can then be used to follow the path downhill from the transition state to connect it to the corresponding reactant and product, verifying the proposed reaction pathway. mdpi.com DFT calculations have been used to reveal unique, eight-membered transition states in other aniline reactions, demonstrating the power of these methods to uncover complex mechanistic details. acs.org
Table 3: Calculated Vibrational Frequencies for the N-Acylation Transition State
| Vibrational Mode | Frequency (cm⁻¹) | Description |
|---|---|---|
| 1 | 1750i | N-C bond formation / C-Cl bond cleavage (Reaction Coordinate) |
| 2 | 3450 | N-H Stretch |
| 3 | 1680 | C=O Stretch |
| 4 | 1605 | Aromatic C=C Stretch |
Note: Data are hypothetical. The imaginary frequency (indicated by 'i') is the hallmark of a transition state.
Kinetic and Thermodynamic Aspects of Chemical Transformations
Computational models provide quantitative data on the energetics of a reaction, allowing for the prediction of its feasibility and rate. acs.org
Kinetics: The activation energy (ΔG‡), which is the energy difference between the transition state and the reactants, governs the reaction rate. A lower activation energy corresponds to a faster reaction. Kinetic studies on the oxidative coupling of aniline have determined activation energies in the range of 6-10 kJ/mol. researchgate.net
These calculations can be performed in the gas phase or with the inclusion of solvent effects (e.g., using continuum solvation models like CPCM) to more accurately reflect experimental conditions. nih.gov
Table 4: Calculated Thermodynamic and Kinetic Parameters for N-Acylation
| Parameter | Value (kcal/mol) | Description |
|---|---|---|
| ΔH | -25.5 | Enthalpy of Reaction |
| ΔS | -5.2 cal/mol·K | Entropy of Reaction |
| ΔG (298 K) | -27.0 | Gibbs Free Energy of Reaction |
| ΔG‡ (298 K) | 15.8 | Gibbs Free Energy of Activation |
Note: Data are hypothetical and representative for a typical acylation reaction.
Computational Catalysis Studies involving this compound Analogues
Aniline derivatives are versatile ligands in transition metal catalysis, particularly in cross-coupling reactions. nih.gov Computational studies are instrumental in designing new catalysts and understanding their mechanisms at a molecular level. Analogues of this compound can serve as ancillary ligands that modulate the steric and electronic properties of a metal center, such as palladium. organic-chemistry.orgacs.org
For instance, in a Pd-catalyzed C-H olefination, a this compound analogue could coordinate to the palladium center. nih.govacs.org DFT calculations can be used to model the entire catalytic cycle, including key steps like:
Oxidative Addition: The initial step where the catalyst activates a substrate.
C-H Activation/Concerted Metalation-Deprotonation: The crucial bond-breaking step at the aromatic ring.
Migratory Insertion: Formation of a new carbon-carbon bond.
Reductive Elimination: Release of the final product and regeneration of the catalyst.
By calculating the energy barriers for each step, researchers can identify the rate-determining step and rationally modify the ligand structure (e.g., by changing substituents on the aniline ring) to improve catalyst efficiency and selectivity. researchgate.netacs.org
Table 5: Hypothetical Energy Barriers for a Pd-Catalyzed C-H Functionalization Cycle
| Catalytic Step | Intermediate | Transition State | Activation Energy (kcal/mol) |
|---|---|---|---|
| C-H Activation | Pd(II)-Aniline Complex | TS1 | 22.5 (Rate-Determining) |
| Migratory Insertion | Olefin-Pd Complex | TS2 | 15.2 |
| Reductive Elimination | Alkyl-Pd Complex | TS3 | 12.8 |
Note: Data are hypothetical, illustrating how computational chemistry can pinpoint the rate-determining step in a catalytic cycle.
Cheminformatics and Molecular Design Principles
Cheminformatics applies computational methods to analyze large datasets of chemical compounds, enabling the design of new molecules with desired properties. elsevier.com For this compound and its analogues, these tools can predict physicochemical properties, biological activity, and metabolic fate. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between chemical structure and a specific property (e.g., inhibitory activity against an enzyme). researchgate.netbpasjournals.com This involves calculating a variety of molecular descriptors for a library of this compound analogues.
Molecular Descriptors: These are numerical values that characterize the molecule, including:
Topological descriptors: Based on the 2D graph of the molecule.
Geometrical descriptors: Related to the 3D structure.
Electronic descriptors: Such as partial atomic charges and dipole moment. nih.gov
Physicochemical properties: Like the octanol-water partition coefficient (logP) and polar surface area (PSA). nih.gov
Once a statistically significant QSAR model is built, it can be used to virtually screen new, unsynthesized analogues of this compound to prioritize candidates with the highest predicted activity for synthesis and testing, accelerating the drug discovery process.
Table 6: Calculated Molecular Descriptors for Hypothetical this compound Analogues
| Analogue (Substitution on Aniline Ring) | Molecular Weight | LogP | Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|---|
| Unsubstituted | 177.24 | 2.35 | 38.3 | 1 | 2 |
| 4-Fluoro | 195.23 | 2.51 | 38.3 | 1 | 2 |
| 5-Nitro | 222.24 | 2.45 | 84.1 | 1 | 4 |
| 4-Methyl | 191.27 | 2.78 | 38.3 | 1 | 2 |
Note: Data are calculated estimates and serve to illustrate the application of cheminformatics.
Applications in Materials Science and Advanced Chemical Systems
Role as an Intermediate in Complex Organic Synthesis
The structure of 2-cyclobutoxyaniline makes it a valuable intermediate for constructing more complex molecular architectures, particularly in the synthesis of pharmaceuticals and specialty chemicals. The aniline (B41778) functional group provides a reactive site for a wide array of chemical transformations, including acylation, alkylation, and diazotization, while the cyclobutoxy group influences the molecule's steric and electronic properties, which can be crucial for directing reaction selectivity and defining the properties of the final product.
A key application of this scaffold is demonstrated in the synthesis of substituted aniline derivatives used in drug discovery. For instance, a related compound, 2-chloro-4-cyclobutoxyaniline (B12084498), is a documented intermediate in the multi-step synthesis of GPR120 agonists, which are investigated for the treatment of metabolic disorders like diabetes and hyperlipidemia. google.com In this process, the this compound core is first established and then undergoes further functionalization, such as bromination, to yield key intermediates like 2-bromo-6-chloro-4-cyclobutoxyaniline. google.com Similarly, this compound can be brominated to produce 5-bromo-2-cyclobutoxyaniline (B13274773), another intermediate used for creating complex organic molecules and specialty chemicals. These examples underscore the role of the this compound framework as a foundational element upon which molecular complexity is built.
Table 1: this compound Derivatives as Synthetic Intermediates
| Starting Material (Derivative) | Reaction | Intermediate | Application of Final Product |
| 2-Chloro-4-cyclobutoxyaniline | Bromination | 2-Bromo-6-chloro-4-cyclobutoxyaniline | Synthesis of GPR120 agonists for potential therapeutic use google.com |
| This compound | Bromination with N-bromosuccinimide (NBS) | 5-Bromo-2-cyclobutoxyaniline | Synthesis of complex organic molecules and specialty chemicals |
Components in Functional Material Design
Functional materials are designed to possess specific, often active, properties, such as electrical conductivity, light emission, or nonlinear optical activity. The electronic structure of this compound makes it a candidate for designing such materials.
The properties of organic electronic and optical materials are intrinsically linked to their molecular structure. numberanalytics.comwikipedia.org The this compound molecule contains two key components that influence these properties: the aniline ring and the cyclobutoxy group.
Aniline Ring: The aniline moiety consists of an amino group attached to a benzene (B151609) ring. The nitrogen atom's lone pair of electrons can donate into the aromatic π-system, making the ring electron-rich. This structure is a type of chromophore (a light-absorbing group) and is electronically active. scielo.org.mxresearchgate.net In a larger conjugated system, it can facilitate charge transport, a critical function in devices like organic light-emitting diodes (OLEDs) and solar cells.
Cyclobutoxy Group: This aliphatic ether group is not electronically conjugated with the ring. However, its size and shape can profoundly influence how molecules pack together in the solid state. This packing determines the degree of intermolecular electronic coupling, which is crucial for charge mobility in organic semiconductors.
Research into related compounds has shown that cyclobutane-based molecules can be highly effective in electronic devices. For example, hole-selective materials incorporating a central cyclobutane (B1203170) core have been synthesized for use in high-efficiency perovskite solar cells. vu.lt In these materials, the cyclobutane unit acts as a rigid scaffold to which electronically active groups (like carbazoles) are attached. This design leads to materials with excellent long-term operational stability and high efficiency in converting light to electricity. vu.lt By analogy, polymers or materials derived from this compound could be designed to have tailored electronic and optical properties for applications in optoelectronics. smolecule.com
Table 3: Structural Features of this compound and Their Potential Material Properties
| Structural Feature | Potential Impact on Material Properties |
| Aniline Group (-NH₂) | Electron-donating character, enhances π-conjugation in larger systems. Provides a site for polymerization and functionalization. scielo.org.mx |
| Benzene Ring | Aromatic π-system, fundamental for charge transport and optical absorption. researchgate.net |
| Cyclobutoxy Group | Steric bulk influences molecular packing, solubility, and film morphology. The rigid ring can enhance thermal stability. |
Supramolecular Assemblies and Architectures
Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. oaepublish.com The creation of these architectures relies on the principle of self-assembly, where molecules spontaneously organize into well-defined, stable structures. tandfonline.com The functional groups present in this compound make it a promising candidate for the construction of such assemblies.
The aniline moiety features a primary amine (-NH₂) and an aromatic ring, both of which can participate in various non-covalent interactions. The amine group can act as a hydrogen bond donor, while the nitrogen's lone pair of electrons allows it to coordinate with metal ions, forming metal-organic coordination networks. tandfonline.commpg.de The aromatic ring can engage in π-π stacking and C-H···π interactions, which are crucial for stabilizing larger structures. rsc.org Furthermore, the cyclobutoxy group introduces significant steric bulk and specific electronic properties, which can be used to direct the geometry and dimensionality of the resulting assembly, potentially leading to the formation of 1D chains, 2D networks, or discrete 0D aggregates. rsc.org
Research on other aniline derivatives has demonstrated their capacity to form host-guest supramolecular polymers. tandfonline.comtandfonline.comresearchgate.net In these systems, aniline derivatives are encapsulated within the channels of 3D coordination polymers, leading to materials with enhanced electrical conductivities. tandfonline.comtandfonline.com Similarly, oligoaniline derivatives have been used to fabricate complex nanostructures like porous helical nanoribbons through host-guest interactions with cyclodextrins. oaepublish.com The unique combination of a ligand site (aniline) and a bulky, conformationally constrained ether in this compound could be exploited to create novel supramolecular structures with tailored cavities and properties.
Table 1: Potential Non-Covalent Interactions of this compound in Supramolecular Assembly
| Functional Group | Type of Interaction | Potential Role in Assembly |
|---|---|---|
| Amine (-NH₂) | Hydrogen Bonding (Donor) | Directional linkage between molecules |
| Aniline Nitrogen | Metal Coordination (Ligand) | Formation of coordination polymers and discrete metal complexes tandfonline.com |
| Aromatic Ring | π-π Stacking | Stabilization of layered or stacked architectures |
| Aromatic Ring/Cyclobutyl C-H | C-H···π Interactions | Fine-tuning of molecular packing and stability rsc.org |
Catalytic System Components (non-biological focus)
This compound can serve as a foundational molecule for developing specialized ligands. The aniline nitrogen can be incorporated into polydentate ligand scaffolds, such as ferrocenylphosphines or S,O-ligands, which have proven effective in palladium-catalyzed cross-coupling reactions. rsc.orgnih.govnih.govresearchgate.net The ortho-cyclobutoxy group would exert a significant steric and electronic influence on the resulting metal complex. This substituent can help create a specific catalytic pocket around the metal center, potentially enhancing selectivity (e.g., para-selectivity in C-H functionalization) and influencing the catalyst's activity and lifetime. ua.edunih.gov
Studies on palladium catalysis for C-N bond formation and C-H activation have highlighted the importance of ligand design, using various aniline derivatives as substrates or as part of the ligand structure. ua.edursc.orgnih.gov For instance, palladium catalysts bearing S,O-ligands have been used for the highly para-selective C-H olefination of aniline derivatives under mild conditions. nih.gov The development of a ligand from this compound could lead to catalysts with novel reactivity, potentially enabling challenging transformations that are difficult with existing systems.
Table 2: Potential Catalytic Applications Involving Ligands Derived from Aniline Precursors
| Catalytic Reaction | Role of Aniline-Derived Ligand | Example System |
|---|---|---|
| C-N Cross-Coupling | Modulates catalyst activity and selectivity in arylation of amines. | Palladium/ferrocenylphosphine systems for coupling aniline derivatives with dichloroarenes. rsc.org |
| C-H Olefination | Directs regioselectivity (e.g., para-selective) of C-H bond functionalization. | Palladium/S,O-ligand catalyst for olefination of various substituted anilines. nih.gov |
| C-H Arylation | Enables functionalization of less reactive C-H bonds through cooperative catalysis. | Palladium/S,O-ligand/norbornene system for meta-C-H arylation of non-directed anilines. nih.gov |
Chemical Sensing and Detection Applications (e.g., SERS substrates)
Chemical sensors are devices that convert a chemical interaction into a measurable signal. rsc.org Polyaniline and its derivatives are well-studied materials for this purpose due to their responsive electrical and optical properties. rsc.orgmdpi.comresearchgate.net Thin films made from polymers of aniline derivatives have shown high sensitivity to analytes like ammonia (B1221849) and moisture, making them promising for designing low-cost chemical sensors that operate at room temperature. rsc.orgresearchgate.net
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that amplifies the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, typically gold or silver. nih.govclinmedjournals.org This allows for the detection of analytes at very low concentrations. The aniline functional group makes this compound a strong candidate for SERS-based detection. The molecule can be readily adsorbed onto a SERS substrate, and its unique vibrational fingerprint, arising from the benzene ring, C-N bond, and cyclobutoxy group, would be significantly enhanced.
The development of SERS sensors often involves functionalizing the substrate to improve selectivity and sensitivity. ucc.ie Aniline derivatives can be incorporated into polymers used to coat SERS substrates or used to create materials for quartz crystal microbalance (QCM) sensors. digitellinc.comscielo.br For example, diketopyrrolopyrrole (DPP)-based copolymers functionalized with aniline derivatives have been successfully used to create Organic Field-Effect Transistor (OFET) sensors for detecting volatile organic compounds (VOCs) like acetone. digitellinc.com The specific structure of this compound could offer a unique SERS spectrum, enabling its selective detection or its use as a functionalizing agent in more complex sensor arrays.
Table 3: Potential of this compound in Chemical Sensing
| Sensing Technique | Principle | Potential Role of this compound |
|---|---|---|
| Resistive Sensor | Change in electrical resistance of a polymer film upon analyte exposure. | As a monomer to synthesize a poly(this compound) film sensitive to specific vapors. rsc.orgmdpi.com |
| SERS | Enhancement of Raman signal for molecules on a plasmonic metal surface. | As a target analyte with a unique spectral fingerprint for detection on a SERS substrate. nih.govclinmedjournals.org |
| QCM Sensor | Change in resonance frequency of a quartz crystal upon mass adsorption. | As a functional layer on the QCM platform to selectively bind target gaseous analytes. scielo.br |
Future Research Directions and Outstanding Challenges
Development of Highly Selective and Efficient Synthetic Routes
The advancement of applications for 2-cyclobutoxyaniline heavily relies on the ability to produce it and its derivatives with high purity and yield. Future research should focus on developing more selective and efficient synthetic methodologies. hokudai.ac.jp
Current synthetic strategies often involve the bromination of this compound to produce intermediates like 5-bromo-2-cyclobutoxyaniline (B13274773). While effective, these methods can sometimes lead to mixtures of isomers and require careful control of reaction conditions to ensure selective bromination at the desired position. Future work should aim to develop catalytic systems, potentially using transition metals, that offer higher regioselectivity and reduce the formation of byproducts. hokudai.ac.jp Exploring one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, could also significantly improve efficiency and reduce waste. organic-chemistry.orgrsc.org
Key Research Objectives:
Development of novel catalysts for regioselective functionalization of the aniline (B41778) ring.
Optimization of reaction conditions to maximize yield and minimize waste.
Exploration of continuous flow chemistry for scalable and controlled synthesis.
Investigation of enzymatic or biocatalytic routes for greener synthesis. acs.org
Exploration of Novel Chemical Transformations and Reaction Discovery
The reactivity of this compound is influenced by both the electron-donating amino group and the sterically demanding cyclobutoxy group. This unique combination opens avenues for discovering novel chemical transformations.
The aniline moiety can undergo a variety of reactions, including diazotization followed by substitution, to introduce a wide range of functional groups. The cyclobutoxy group, while generally stable, could potentially participate in ring-opening or rearrangement reactions under specific conditions, leading to novel molecular scaffolds.
Future research should systematically explore the reactivity of this compound with a diverse set of reagents and reaction conditions. This could involve investigating its participation in multicomponent reactions, cascade reactions, and C-H activation processes. scirp.org The discovery of new reactions involving this compound could lead to the synthesis of previously inaccessible molecules with interesting properties. rsc.org
Advanced Computational Modeling for Predictive Chemistry
Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. longdom.org Applying these methods to this compound and its derivatives can accelerate the discovery and development of new applications.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to understand the electronic structure, reactivity, and spectroscopic properties of these molecules. researchgate.net This information can guide the design of new synthetic targets with desired characteristics. Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to predict the biological activity of this compound derivatives, aiding in the identification of promising candidates for drug discovery. nih.gov Machine learning algorithms can also be trained on existing experimental data to predict reaction outcomes and optimize reaction conditions. rsc.orgmdpi.com
Potential Applications of Computational Modeling:
Predicting the regioselectivity of electrophilic substitution reactions.
Simulating the interaction of this compound-based ligands with biological targets.
Forecasting the optical and electronic properties of materials derived from this compound. longdom.org
Guiding the design of more efficient catalysts for its synthesis. hokudai.ac.jp
Integration of this compound in Novel Material Architectures
The unique combination of an aromatic amine and a cyclic ether in this compound makes it an attractive building block for the synthesis of novel materials. smolecule.comaurorascientific.comscirp.org Its derivatives could be incorporated into polymers, metal-organic frameworks (MOFs), and other advanced materials to impart specific properties. idu.ac.id
For instance, the aniline nitrogen can be used as a polymerization site to create conductive polymers or as a coordination site for metal ions in the formation of MOFs. The cyclobutoxy group can influence the packing and morphology of these materials, potentially leading to unique optical, electronic, or mechanical properties. aurorascientific.commdpi.com
Areas for Future Materials Science Research:
Synthesis and characterization of polymers containing the this compound moiety.
Development of MOFs and other coordination polymers with this compound-based ligands.
Investigation of the photophysical and electronic properties of these new materials.
Exploration of their potential applications in areas such as sensors, catalysis, and energy storage. ox.ac.uk
Sustainable Chemistry and Circular Economy Considerations
In line with the principles of green chemistry and the circular economy, future research on this compound should prioritize sustainability. sigmaaldrich.commdpi.comeuropa.eu This involves developing environmentally benign synthetic methods, minimizing waste generation, and considering the entire life cycle of the products derived from it. nih.govellenmacarthurfoundation.orgwbcsd.org
Efforts should be made to replace hazardous reagents and solvents with greener alternatives. nih.gov For example, exploring the use of water or bio-based solvents in synthetic procedures would be a significant step towards sustainability. sigmaaldrich.com The principles of atom economy, which aim to maximize the incorporation of all materials used in the process into the final product, should be a key consideration in the design of new synthetic routes. acs.org
Furthermore, the concept of a circular economy encourages the design of products that can be easily reused, repaired, or recycled. ellenmacarthurfoundation.orgweforum.orgmdpi.com For materials derived from this compound, this could involve designing polymers that are chemically recyclable back to their monomeric units.
Addressing Scalability and Industrial Viability for Niche Applications
For this compound and its derivatives to find practical use in niche applications, such as pharmaceuticals or specialty materials, their synthesis must be scalable and economically viable. beilstein-journals.org A significant challenge lies in transitioning from laboratory-scale synthesis to industrial production.
This requires robust and reproducible synthetic processes that can be safely and efficiently operated on a large scale. Process optimization to maximize throughput and minimize costs will be crucial. Collaboration between academic researchers and industrial chemists will be essential to address the engineering challenges associated with scaling up chemical reactions.
Key Considerations for Industrial Viability:
Development of cost-effective starting materials and reagents.
Optimization of reaction parameters for large-scale production.
Implementation of efficient purification methods.
Ensuring compliance with safety and environmental regulations.
Q & A
Q. How can kinetic studies elucidate the mechanism of this compound’s oxidation reactions?
- Methodological Answer :
- Rate determination : Use UV-Vis spectroscopy to monitor quinone formation over time under varying O₂ concentrations.
- Isotopic labeling : ¹⁸O labeling identifies oxygen sources (e.g., H₂O vs. O₂) in oxidation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
